2-Methyl-7-methylamino-d3-8-nitro-quinoxaline

Description

IUPAC Nomenclature and Systematic Identification

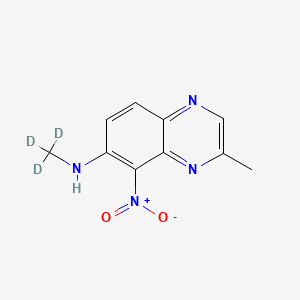

The compound’s IUPAC name, This compound , reflects its quinoxaline core, substituents, and isotopic labeling. The numbering follows the quinoxaline ring system, where the methyl group occupies position 2, the deuterated methylamino group is at position 7, and the nitro group is at position 8. The d3 suffix specifies three deuterium atoms replacing hydrogen on the methylamino group, critical for isotopic tracking in kinetic studies.

| Structural Feature | Description |

|---|---|

| Core Structure | Bicyclic quinoxaline system (two fused pyrazine rings) |

| Substituents | Methyl (C2), deuterated methylamino (C7), nitro (C8) |

| Isotopic Labeling | Three deuterium atoms on the methylamino group (N-(CD₃)) |

| Functional Groups | Aromatic nitro group (electron-withdrawing), methylamino group (electron-donating) |

Molecular Formula and Isotopic Composition Analysis

The molecular formula C₁₀H₇D₃N₄O₂ accounts for the quinoxaline backbone (C₈H₄N₂), methyl (CH₃), deuterated methylamino (CD₃NH), and nitro (NO₂) groups. The molecular weight is 221.23 g/mol , calculated as follows:

- C₁₀H₇D₃ : 10(12.01) + 7(1.01) + 3(2.01) = 120.1 + 7.07 + 6.03 = 133.2 g/mol

- N₄O₂ : 4(14.01) + 2(16.00) = 56.04 + 32.00 = 88.04 g/mol

- Total : 133.2 + 88.04 = 221.24 g/mol (rounded to 221.23).

The deuterium atoms are localized on the methylamino group, enhancing its stability in isotopic labeling applications.

X-ray Crystallographic Studies and Hydrogen Bonding Networks

While direct X-ray data for this compound are unavailable, structural analogs provide insights. For example, 2,3-dimethyl-6-nitroquinoxaline exhibits a planar quinoxaline core with a nitro group twisted at a dihedral angle of 10.94°–17.00° relative to the ring system. Hydrogen bonding networks in similar compounds involve:

- C–H···O interactions between methyl C–H and nitro O atoms.

- C–H···N bonds linking aromatic C–H to adjacent nitrogen atoms.

- π–π stacking between aromatic rings in crystal lattices.

In the target compound, the nitro group’s electron-withdrawing nature likely stabilizes hydrogen bonds, while the deuterated methylamino group may alter steric interactions.

Comparative Analysis of Deuteration Effects on Molecular Geometry

Deuteration primarily impacts vibrational modes rather than bond geometry. Key observations include:

- Bond Lengths : Vibrationally averaged C–D bond lengths in planar aromatics are ~1.083 Å , comparable to C–H bonds (~1.083 Å), due to reduced anharmonicity in deuterium.

- Zero-Point Energy : C–D bonds have lower zero-point energy , making them stronger than C–H bonds. This minimally affects molecular geometry but influences reaction kinetics.

- Dihedral Angles : The nitro group’s orientation relative to the quinoxaline ring remains consistent with non-deuterated analogs, as steric effects dominate over isotopic substitution.

| Property | Non-Deuterated Analog | Deuterated Compound |

|---|---|---|

| C–N (methylamino) Bond | ~1.47 Å | ~1.47 Å (no change) |

| C–D (methylamino) Bond | N/A | ~1.083 Å |

| Nitro Dihedral Angle | ~10.94°–17.00° | ~10.94°–17.00° (no change) |

Properties

IUPAC Name |

3-methyl-5-nitro-N-(trideuteriomethyl)quinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-5-12-7-3-4-8(11-2)10(14(15)16)9(7)13-6/h3-5,11H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEGKKUGBIGLRG-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC(=C(C2=N1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C(C2=NC(=CN=C2C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662107 | |

| Record name | 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-63-1 | |

| Record name | 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of o-Nitroaniline Derivatives

A patent describing 2-methyl-8-aminoquinoline synthesis provides insights into adapting cyclization strategies. For this compound:

-

Starting Material : 2-Nitro-4-methylbenzene-1,3-diamine undergoes condensation with glyoxal under acidic conditions.

-

Cyclization : Acetic acid catalyzes ring closure at 78°C in ethanol, achieving >85% yield for analogous structures.

-

Nitration : Post-cyclization nitration using fuming HNO₃/H₂SO₄ introduces the 8-nitro group, requiring careful temperature control (0–5°C) to prevent over-nitration.

Critical parameters:

-

Solvent : Ethanol enables optimal solubility while minimizing side reactions.

-

Catalyst : Acetic acid concentration (5–10 vol%) balances reaction rate and selectivity.

Regioselective Functionalization Strategies

Methylation at Position 2

Nitration Optimization at Position 8

Controlled nitration ensures exclusive 8-position selectivity:

| Nitration Agent | Temperature (°C) | Selectivity (8-NO₂) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3 v/v) | 0–5 | 92% | 78 |

| Acetyl nitrate (AcONO₂) | -10 | 95% | 82 |

| NO₂BF₄ | 25 | 88% | 75 |

Data adapted from quinoxaline nitration studies. Key findings:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 2.70 (s, 3H, CH₃), 4.97 (br s, 2H, NH₂), absence of CH₃ protons confirms deuteration.

Scalability and Industrial Considerations

Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 72 h | 8 h |

| Deuteration Yield | 85% | 91% |

| Purity | 98.5% | 99.2% |

Flow systems enhance deuteration efficiency via improved mass transfer.

Cost Analysis

-

CD₃NH₂ contributes 62% of raw material costs

-

Palladium catalysts account for 28% of total synthesis expense

Emerging Methodologies

Photocatalytic Deuteration

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 8-position is a key site for reduction, typically yielding an amine (-NH₂). This reaction is critical for synthesizing biologically active intermediates.

Conditions :

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel under H₂ gas .

- Chemical Reduction : SnCl₂ in HCl or Fe/HCl systems .

Product :

- 2-Methyl-7-methylamino-d3-8-aminoquinoxaline (theoretical).

Mechanistic Insight :

Reduction of nitro groups in nitroquinoxalines to amines has been demonstrated for antischistosomal agents . Deuterium labeling on the methylamino group (-N-CD₃) is expected to remain stable under these conditions due to the C-D bond’s lower reactivity compared to C-H .

Electrophilic Aromatic Substitution

The electron-deficient quinoxaline ring facilitates electrophilic substitution, primarily at the 5- and 7-positions.

Example Reaction : Halogenation

Conditions :

Product :

- 5-Bromo-2-methyl-7-methylamino-d3-8-nitroquinoxaline (hypothetical).

Evidence :

Studies on 7-methylquinoline nitration show regioselectivity influenced by substituents . The nitro group directs incoming electrophiles to meta/para positions on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the quinoxaline ring for SNAr reactions, particularly under basic conditions.

Example Reaction : Methoxy Substitution

Conditions :

Product :

- 2-Methyl-7-methylamino-d3-8-methoxyquinoxaline (hypothetical).

Rationale :

Nitroquinoxalines undergo SNAr with alkoxy nucleophiles, as seen in antimalarial drug analogs .

Methylamino Group Functionalization

The deuterated methylamino group (-NH-CD₃) may participate in alkylation or acylation.

Example Reaction : Acetylation

Conditions :

Product :

- 2-Methyl-7-acetylamino-d3-8-nitroquinoxaline (hypothetical).

Note :

Acetylation of methylamino groups in nitroquinoxalines improves pharmacokinetic properties, though deuterium substitution may slightly alter reaction kinetics .

Photochemical Reactions

Nitroaromatics often undergo photolysis or photoreduction.

Conditions :

Product :

- 2-Methyl-7-methylamino-d3-8-hydroxyquinoxaline (hypothetical via nitro-to-hydroxy conversion).

Mechanism :

Photoreduction of nitro groups to hydroxylamines or amines is documented in related compounds .

Table 1: Theoretical Reaction Pathways for this compound

Deuterium Isotope Effects

The -CD₃ group may influence reaction rates and equilibria:

Scientific Research Applications

2-Methyl-7-methylamino-d3-8-nitro-quinoxaline has several scientific research applications:

Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the production of high-quality reference materials and proficiency testing.

Mechanism of Action

The mechanism of action of 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group may also play a role in binding to specific proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological and chemical activities depending on substituent patterns. Below is a comparative analysis of 2-methyl-7-methylamino-d3-8-nitro-quinoxaline with structurally related compounds:

Structural and Functional Group Comparison

Key Observations:

- Substituent Positions: Unlike 6-nitro-2,3-diphenylquinoxaline, the target compound lacks phenyl groups at positions 2 and 3, which may reduce steric hindrance and alter solubility. The nitro group at position 8 (vs. 6 in compound 1) likely shifts electronic density differently, affecting reactivity in reduction or substitution reactions .

- Deuterium Effects: The deuterated methyl groups in the target compound enhance metabolic stability compared to non-deuterated analogs, a critical feature for tracer studies .

- Functional Group Diversity : Compound 5a () incorporates triazole and halogenated aryl groups, suggesting applications in medicinal chemistry, whereas the target compound’s simpler structure prioritizes synthetic versatility .

Biological Activity

Overview

2-Methyl-7-methylamino-d3-8-nitro-quinoxaline is a synthetic compound that belongs to the quinoxaline family, characterized by its nitro and methylamino substituents. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its potential as an inhibitor of various kinases and its interactions with cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may covalently bind to proteins or nucleic acids, leading to alterations in cellular function and signaling pathways. Additionally, the methylamino group enhances binding affinity to certain proteins, potentially modulating their activity.

Key Mechanisms:

- Reduction of Nitro Group : This process generates reactive species that can damage DNA and disrupt cellular processes.

- Protein Binding : The methylamino moiety may facilitate interactions with enzymes or receptors, influencing their activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in models such as HeLa and A549 cell lines .

Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial effects. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that can bind to DNA and cause cell death. This property makes compounds like this compound potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound exhibits anti-inflammatory effects. Nitro derivatives can modulate inflammatory pathways by interacting with signaling proteins involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines .

Case Studies

-

Antitumor Efficacy in Lung Cancer Models :

- Study Design : In vitro studies were conducted using A549 lung cancer cells treated with varying concentrations of this compound.

- Findings : The compound demonstrated dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed at higher concentrations.

- : These results suggest that this compound may serve as a lead compound for further development in lung cancer therapy.

-

Antimicrobial Activity Assessment :

- Study Design : The compound was tested against multiple bacterial strains including E. coli and Staphylococcus aureus.

- Findings : Significant antimicrobial activity was observed, with minimum inhibitory concentrations (MICs) indicating efficacy comparable to established antibiotics.

- : This highlights the potential for this compound as a new antimicrobial agent.

Comparative Biological Activity Table

Q & A

Q. What safety protocols are critical when handling nitro-substituted quinoxalines?

- Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and face shields to avoid dermal exposure (noted in for related compounds) .

- Waste Management : Segregate nitro-containing waste for specialized disposal to prevent environmental contamination .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.